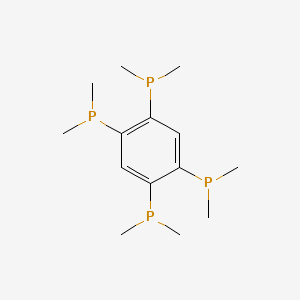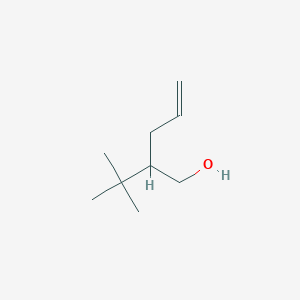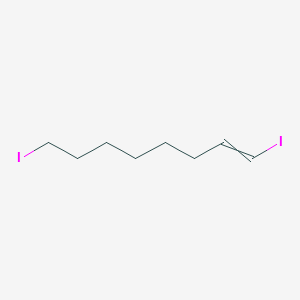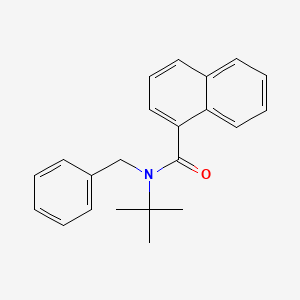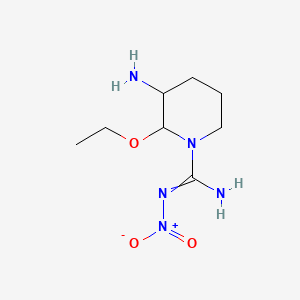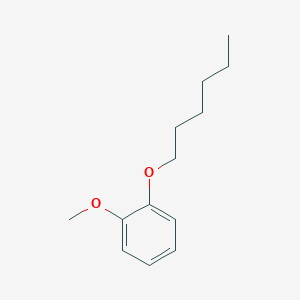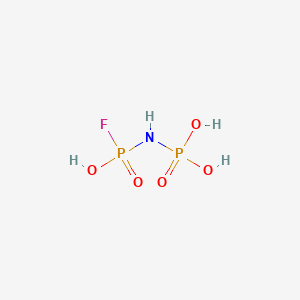![molecular formula C27H35N3O5Si B14267342 3'-O-[tert-Butyl(diphenyl)silyl]-5'-O-(methylamino)thymidine CAS No. 195326-22-8](/img/structure/B14267342.png)
3'-O-[tert-Butyl(diphenyl)silyl]-5'-O-(methylamino)thymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-O-[tert-Butyl(diphenyl)silyl]-5’-O-(methylamino)thymidine is a synthetic compound that features a thymidine molecule modified with tert-butyl(diphenyl)silyl and methylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-[tert-Butyl(diphenyl)silyl]-5’-O-(methylamino)thymidine typically involves the protection of hydroxyl groups on thymidine using tert-butyl(diphenyl)silyl chloride. This reaction is facilitated by a mild base such as 2,6-lutidine or pyridine, and a catalyst like DMAP or imidazole . The methylamino group is introduced through a subsequent reaction, often involving methylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions would ensure high yield and purity. The scalability of the synthesis process is crucial for its application in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
3’-O-[tert-Butyl(diphenyl)silyl]-5’-O-(methylamino)thymidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the silyl-protected hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or OsO₄ can be used for oxidation reactions.
Reduction: Common reducing agents include NaBH₄ and LiAlH₄.
Substitution: Nucleophiles such as fluoride ions (from TBAF) can be used to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3’-O-[tert-Butyl(diphenyl)silyl]-5’-O-(methylamino)thymidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 3’-O-[tert-Butyl(diphenyl)silyl]-5’-O-(methylamino)thymidine involves its interaction with specific molecular targets. The tert-butyl(diphenyl)silyl group provides steric protection, allowing selective reactions at other sites. The methylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl (TBDMS) ethers: Similar protecting groups used in organic synthesis.
tert-Butyldiphenylsilyl (TBDPS) ethers: Known for their stability and selective protection of hydroxyl groups.
Uniqueness
3’-O-[tert-Butyl(diphenyl)silyl]-5’-O-(methylamino)thymidine is unique due to the combination of tert-butyl(diphenyl)silyl and methylamino groups on a thymidine backbone. This unique structure provides specific reactivity and stability, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
195326-22-8 |
|---|---|
Molekularformel |
C27H35N3O5Si |
Molekulargewicht |
509.7 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-[tert-butyl(diphenyl)silyl]oxy-5-(methylaminooxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C27H35N3O5Si/c1-19-17-30(26(32)29-25(19)31)24-16-22(23(34-24)18-33-28-5)35-36(27(2,3)4,20-12-8-6-9-13-20)21-14-10-7-11-15-21/h6-15,17,22-24,28H,16,18H2,1-5H3,(H,29,31,32)/t22-,23+,24+/m0/s1 |
InChI-Schlüssel |
NUOHTLZCOJVMFE-RBZQAINGSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CONC)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CONC)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


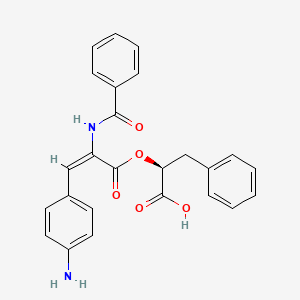
![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride](/img/structure/B14267277.png)
![1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene](/img/structure/B14267281.png)

![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide](/img/structure/B14267290.png)
![3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one](/img/structure/B14267291.png)

